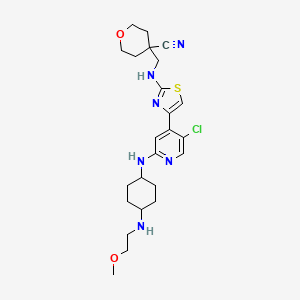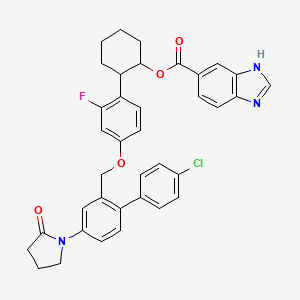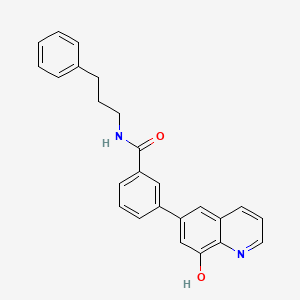
3-(8-Hydroxyquinolin-6-YL)-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
NCGC00244536 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of histone demethylation and the role of KDM4B in epigenetic regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in prostate cancer, where it inhibits the growth of cancer cells by reducing androgen receptor levels and histone trimethylation
Industry: Utilized in the development of new drugs targeting histone demethylases for various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00244536 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of 3-(8-hydroxy-6-quinolinyl)-N-(3-phenylpropyl)-benzamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for NCGC00244536 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction parameters to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
NCGC00244536 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving NCGC00244536 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol under controlled temperatures .
Major Products
The major products formed from the reactions of NCGC00244536 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Mécanisme D'action
NCGC00244536 exerts its effects by inhibiting the activity of KDM4B/JMJD2B histone lysine demethylase. This inhibition leads to the accumulation of methylated histones, which in turn affects gene expression. The compound specifically reduces the levels of androgen receptor and trimethylation of histone 3 lysine 9 (H3K9) in prostate cancer cells . This results in the suppression of cell-cycle progression and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
KDM4A Inhibitor: Similar to NCGC00244536 but targets KDM4A.
KDM4C Inhibitor: Targets KDM4C with similar inhibitory effects.
KDM4D Inhibitor: Inhibits KDM4D, another member of the KDM4 family.
Uniqueness
NCGC00244536 is unique in its high selectivity for KDM4B over other histone demethylases. It exhibits over 100-fold selectivity against immortalized prostate epithelial cell lines compared to other KDM4 inhibitors . This high selectivity makes it a valuable tool for studying the specific role of KDM4B in various biological processes and diseases .
Propriétés
IUPAC Name |
3-(8-hydroxyquinolin-6-yl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-23-17-22(16-20-12-6-13-26-24(20)23)19-10-4-11-21(15-19)25(29)27-14-5-9-18-7-2-1-3-8-18/h1-4,6-8,10-13,15-17,28H,5,9,14H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBXXGHEMXSBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC(=C2)C3=CC(=C4C(=C3)C=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

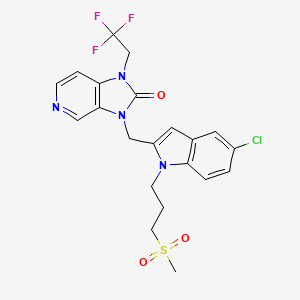

![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
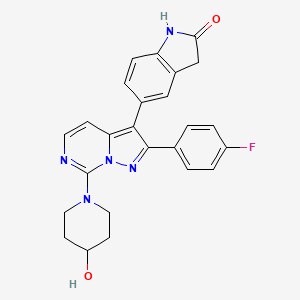
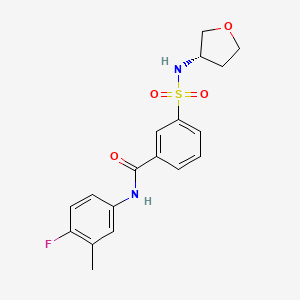
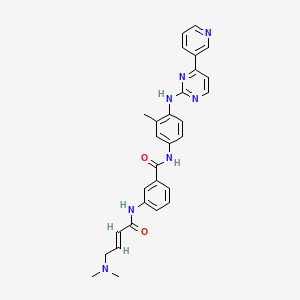
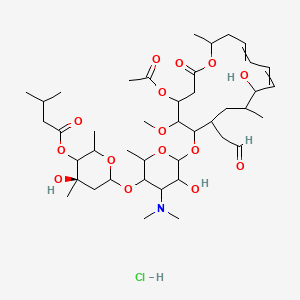

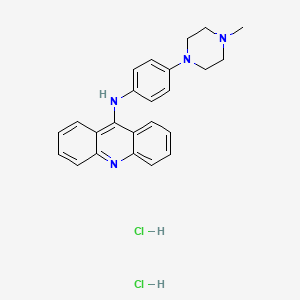
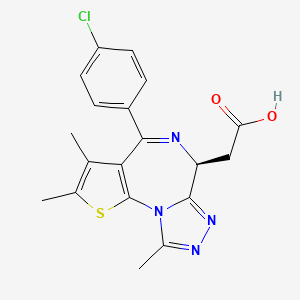
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
